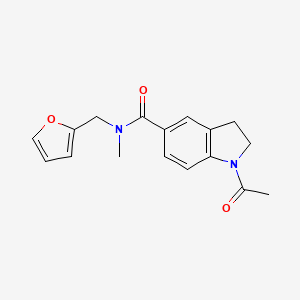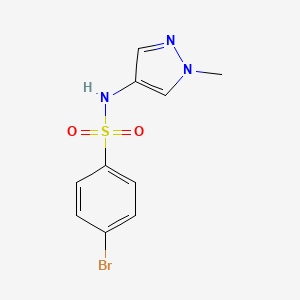
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide
Overview
Description
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating the pH balance in various tissues and organs. By inhibiting carbonic anhydrase, this compound disrupts the pH balance, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes. This inhibition leads to the disruption of the pH balance in various tissues and organs, which can have significant biochemical and physiological effects. For example, this compound has been shown to exhibit anti-tumor activity by inhibiting carbonic anhydrase IX, which is overexpressed in various types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a useful tool for studying various physiological processes. However, its limitations include its potential toxicity and the need for further investigation to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the investigation of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide. These include:
1. Further investigation of its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
2. Investigation of its potential use as a tool for studying various physiological processes.
3. Investigation of its potential toxicity and optimal dosage and administration route.
4. Further investigation of its mechanism of action and potential targets.
5. Investigation of its potential use in combination with other therapeutic agents to enhance their efficacy.
Scientific Research Applications
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
4-bromo-N-(1-methylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-14-7-9(6-12-14)13-17(15,16)10-4-2-8(11)3-5-10/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKVQGDEPYDGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

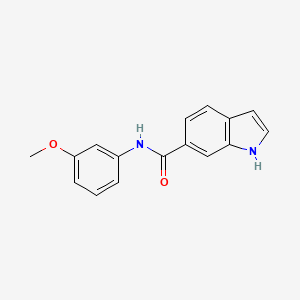

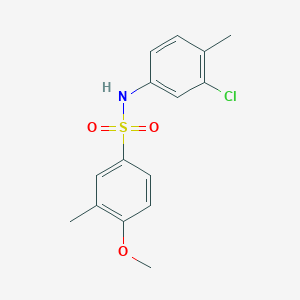

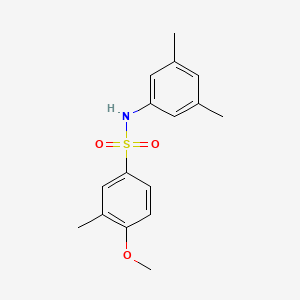
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
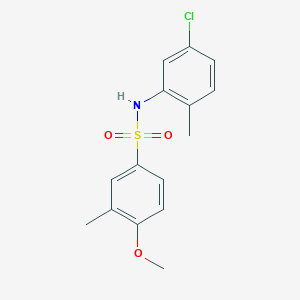
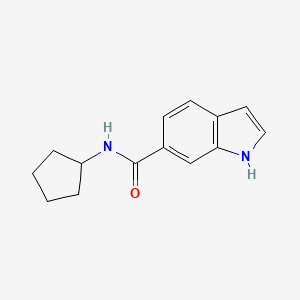
![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
